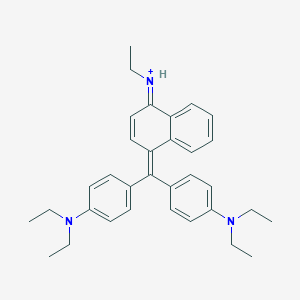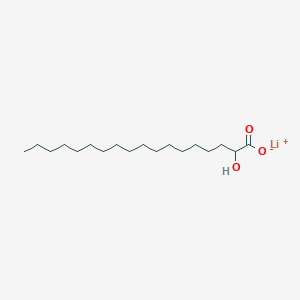
Lithium hydroxyoctadecanoate
Übersicht
Beschreibung
Lithium hydroxyoctadecanoate, also known as lithium stearate, is a lithium salt of stearic acid. It is widely used as a lubricant, thickening agent, and stabilizer in various industrial applications. Lithium hydroxyoctadecanoate has also been studied for its potential applications in the field of medicine and biomedical research.
Wissenschaftliche Forschungsanwendungen
Lithium hydroxyoctadecanoate has been studied for its potential applications in the field of medicine and biomedical research. It has been shown to have antimicrobial properties and has been used as a preservative in pharmaceutical products. It has also been studied for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.
Wirkmechanismus
The mechanism of action of Lithium hydroxyoctadecanoate hydroxyoctadecanoate is not fully understood. It is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Biochemical and Physiological Effects:
Lithium hydroxyoctadecanoate has been shown to have low toxicity and is generally considered safe for human use. It has been used as a food additive and is approved by the FDA for use in cosmetics. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium hydroxyoctadecanoate has several advantages for use in lab experiments. It is stable, non-toxic, and has a long shelf life. It is also relatively inexpensive and easy to obtain. However, it has some limitations, such as its limited solubility in water and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several future directions for the study of Lithium hydroxyoctadecanoate hydroxyoctadecanoate. One potential area of research is its use as a drug delivery system. It has been shown to be effective at stabilizing proteins and enzymes, which could make it a useful carrier for drugs. Another area of research is its use in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of Lithium hydroxyoctadecanoate hydroxyoctadecanoate and its potential applications in the field of medicine and biomedical research.
Conclusion:
In conclusion, Lithium hydroxyoctadecanoate hydroxyoctadecanoate is a Lithium hydroxyoctadecanoate salt of stearic acid that has been studied for its potential applications in the field of medicine and biomedical research. It has antimicrobial properties, has been used as a preservative in pharmaceutical products, and has potential applications in drug delivery systems and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Eigenschaften
CAS-Nummer |
1333-61-5 |
|---|---|
Produktname |
Lithium hydroxyoctadecanoate |
Molekularformel |
C18H35LiO3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
lithium;2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
LPRVNTWNHMSTPR-UHFFFAOYSA-M |
SMILES |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Kanonische SMILES |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Andere CAS-Nummern |
1333-61-5 |
Synonyme |
lithium hydroxyoctadecanoate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

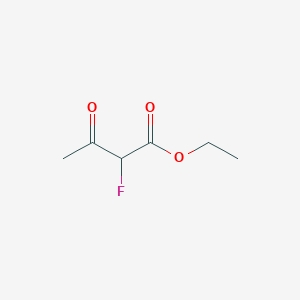
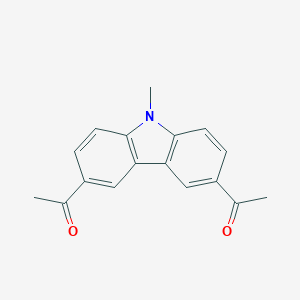
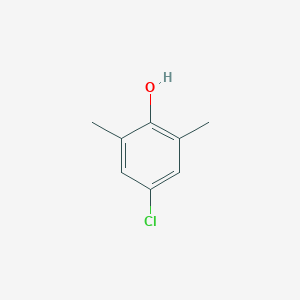
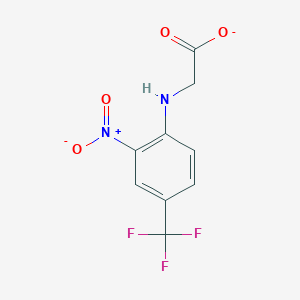

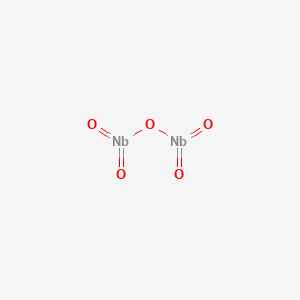



![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)

